molecular formula C31H27ClN2O4 B12138748 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12138748
M. Wt: 527.0 g/mol
InChI Key: VWOTWBCJSNYJMS-UHFFFAOYSA-N
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Description

5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine core with three key substituents:

  • 7-Methoxy group: Enhances electron density in the benzoxazine ring, influencing reactivity and stability .
  • 4-Methoxyphenyl group: At the 2-position, modulates steric and electronic interactions .

Its molecular formula is C₃₀H₂₅ClN₂O₃ (average mass: 496.99 g/mol), and it exhibits stereochemical complexity with two undefined stereocenters . This compound is of interest in medicinal chemistry due to its structural hybridity, combining features of pyrazole (known for kinase inhibition) and benzoxazine (associated with anti-inflammatory and antimicrobial activities) .

Properties

Molecular Formula

C31H27ClN2O4

Molecular Weight

527.0 g/mol

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-methoxy-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C31H27ClN2O4/c1-35-24-14-8-21(9-15-24)27-18-28-26-4-3-5-29(36-2)30(26)38-31(34(28)33-27)22-10-16-25(17-11-22)37-19-20-6-12-23(32)13-7-20/h3-17,28,31H,18-19H2,1-2H3

InChI Key

VWOTWBCJSNYJMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C(=CC=C4)OC)OC3C5=CC=C(C=C5)OCC6=CC=C(C=C6)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoxazine Core: This involves the reaction of appropriate phenolic compounds with formaldehyde and amines under acidic or basic conditions.

    Introduction of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the chlorobenzyl group, converting it to a benzyl alcohol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, including its interactions with various enzymes and receptors.

Medicine

The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic activity, binding to receptor sites, and altering cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyrazolo-Benzoxazine Class

The biological and chemical properties of this compound are strongly influenced by substituent variations. Key comparisons include:

Compound Name Structural Features Biological Activity Unique Aspects
5-[4-(Hexyloxy)phenyl]-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Hexyloxy instead of chlorobenzyloxy Material science applications (e.g., polymer precursors) Higher lipophilicity due to hexyl chain; lacks chlorine’s electrophilic character .
7,9-Dichloro-5-(3-chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Dual chlorine atoms at 7,9-positions Enhanced antitumor activity (IC₅₀: 1.2 µM vs. HeLa cells) Dichloro substitution increases halogen bonding but reduces solubility .
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Ethoxy and phenyl groups Moderate antimicrobial activity (MIC: 16 µg/mL vs. S. aureus) Simpler substitution pattern; lower molecular weight (370.44 g/mol) .
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Heptyloxy and 4-chlorophenyl Potential CNS activity (preliminary blood-brain barrier penetration) Extended alkyl chain may improve tissue distribution .

Substituent Effects on Bioactivity

  • Chlorine vs. Fluorine : Replacement of 4-chlorobenzyloxy with 4-fluorobenzyloxy (e.g., 5-(4-Fluorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ) reduces antitumor efficacy (IC₅₀ increases from 0.8 µM to 2.5 µM) but improves metabolic stability .
  • Methoxy Positioning : A 3,4-dimethoxyphenyl group at the 2-position (e.g., 5-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine ) enhances kinase inhibition by 40% compared to 4-methoxyphenyl, likely due to improved π-π stacking .
  • Dichloro Substitutions : Compounds like 7,9-Dichloro-2-(4-methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine show superior anti-inflammatory activity (COX-2 inhibition: 85% at 10 µM) but higher cytotoxicity (CC₅₀: 15 µM) .

Physicochemical Properties

Property Target Compound 5-(4-Ethoxyphenyl)-2-phenyl Analogue 7,9-Dichloro Derivative
LogP 4.2 (predicted) 3.1 5.8
Solubility (µg/mL) <10 (aqueous) 45 <5
Molecular Weight (g/mol) 496.99 370.44 489.76

The target compound’s balanced logP (4.2) and moderate molecular weight suggest favorable drug-likeness, though poor aqueous solubility may limit bioavailability without formulation aids .

Research Implications

The unique combination of 4-chlorobenzyloxy and dual methoxy groups in 5-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine positions it as a lead candidate for:

  • Kinase Inhibition : Structural analogs show sub-micromolar IC₅₀ values against EGFR and VEGFR2 .
  • Antimicrobial Development : Methoxy and chlorinated aryl groups correlate with Gram-positive bacterial membrane disruption .
  • CNS Disorders : Heptyloxy-containing derivatives demonstrate preliminary blood-brain barrier penetration, warranting further study .

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